

# Structure-Activity Relationship of 2-(2-Methylphenyl)propan-1-amine Analogs

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## Compound of Interest

Compound Name: 2-(2-Methylphenyl)propan-1-amine

CAS No.: 5266-88-6

Cat. No.: B1656415

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## Executive Summary & Chemical Identity[1]

The molecule **2-(2-Methylphenyl)propan-1-amine** (also referred to as 2-Me-BMPEA or

-methyl-2-methylphenethylamine) is a positional isomer of dimethylphenethylamine. Unlike amphetamine (1-phenylpropan-2-amine), which possesses an

-methyl group, this scaffold features a

-methyl group on the ethylamine chain and an ortho-methyl substitution on the phenyl ring.

This structural configuration shifts the pharmacological profile from potent dopamine release (typical of amphetamines) toward norepinephrine transporter (NET) selectivity and potential Trace Amine Associated Receptor 1 (TAAR1) agonism.

## Chemical Taxonomy

Feature	Specification
IUPAC Name	2-(2-Methylphenyl)propan-1-amine
Common Class	-Methylphenethylamine (BMPEA) Analog
Isomeric Relation	Isomer of Methamphetamine and Phentermine
Core Scaffold	2-Phenylpropan-1-amine
Key Substituent	Ortho-Methyl (2-Me) on Phenyl Ring

## Structural Pharmacology: The SAR Triad

The biological activity of this scaffold is governed by three critical structural domains: the Phenyl Ring (Lipophilicity/Sterics), the Alkyl Chain (Metabolic Stability/Chirality), and the Amine Head (Transporter Binding).

### The -Methyl Chain Effect

The defining feature of this analog is the methyl group at the

-position (C2 relative to the amine).

- Mechanism: Unlike the -methyl group in amphetamine, which sterically blocks Deamination by Monoamine Oxidase (MAO) via direct obstruction of the -carbon, the -methyl group provides only partial protection against MAO.
- Pharmacological Consequence: This results in a shorter half-life compared to amphetamines but significantly reduced neurotoxicity. The -methyl group creates a chiral center; the ( )-enantiomer is typically more active at NET than the ( )-enantiomer.

## The Ortho-Methyl (2-Me) Ring Substitution

The addition of a methyl group at the ortho position of the phenyl ring introduces the "Ortho-Effect":

- **Steric Hindrance:** The 2-Me group creates torsional strain, forcing the phenyl ring out of coplanarity with the side chain. This conformation disfavors binding to the Dopamine Transporter (DAT), which requires a flatter conformational profile.
- **NET Selectivity:** The Norepinephrine Transporter (NET) binding pocket is more tolerant of ortho-substitution. Consequently, **2-(2-Methylphenyl)propan-1-amine** exhibits a high NET:DAT selectivity ratio.
- **Lipophilicity:** The methyl group increases lipophilicity, enhancing blood-brain barrier (BBB) penetration compared to the unsubstituted parent BMPEA.

## Amine Substitution (N-Analogs)

Modifications to the terminal amine (

) drastically alter activity:

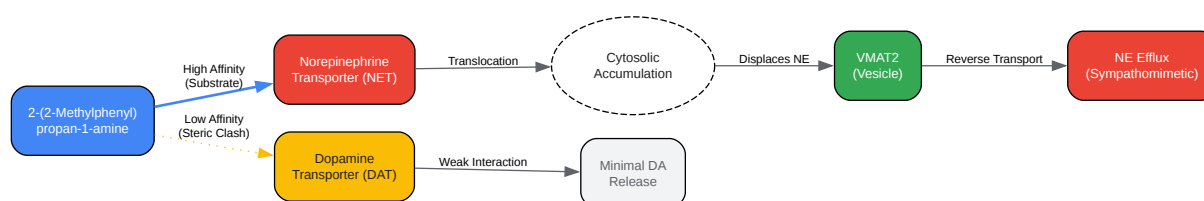
- **Primary Amine (**  
**)**: Maximal efficacy as a transporter substrate (releaser).
- **Secondary Amine (**  
**)**: Slight increase in potency but often reduced selectivity.
- **Tertiary Amine (**  
**)**: Generally abolishes substrate activity, converting the molecule into a reuptake inhibitor or inactive compound.

## Mechanism of Action: Monoamine Transporter Interaction

The primary mechanism of **2-(2-Methylphenyl)propan-1-amine** is substrate-based release at the Norepinephrine Transporter (NET).

## Signaling Pathway Diagram

The following diagram illustrates the differential interaction of the analog with NET versus DAT, highlighting the selectivity mechanism.



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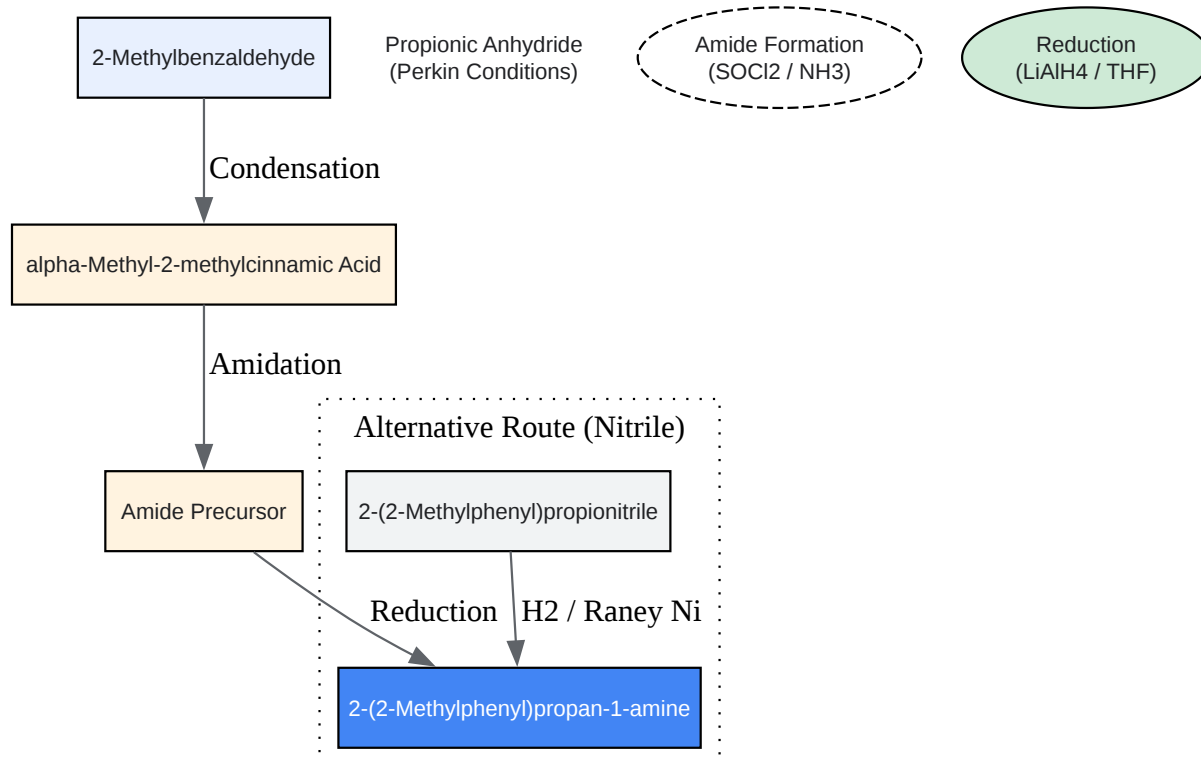
Caption: Differential transporter interaction showing high-affinity translocation at NET leading to norepinephrine efflux, contrasted with steric hindrance at DAT preventing significant dopamine release.

## Synthesis Protocols

To study these analogs, a robust synthetic route is required. The Knoevenagel Condensation followed by Reduction is the industry standard for

-substituted phenethylamines.

## Synthetic Pathway (Graphviz)



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Caption: Primary synthetic routes via Cinnamic Acid derivative reduction or Nitrile reduction to yield the target primary amine.

## Detailed Experimental Protocol (Nitrile Reduction Route)

This method is preferred for high yield and purity when starting from the commercially available nitrile.

Reagents:

- 2-(2-Methylphenyl)propionitrile (10 mmol)
- Lithium Aluminum Hydride (LiAlH<sub>4</sub>) (15 mmol)
- Anhydrous Tetrahydrofuran (THF) (50 mL)

- Glauber's Salt ( )

Procedure:

- Setup: Flame-dry a 250mL round-bottom flask and purge with Argon. Add 15 mmol LiAlH<sub>4</sub> suspended in 30 mL anhydrous THF.
- Addition: Cool the suspension to 0°C. Add 2-(2-Methylphenyl)propionitrile (dissolved in 20 mL THF) dropwise over 20 minutes.
- Reflux: Allow to warm to room temperature, then reflux for 4 hours. Monitor consumption of nitrile by TLC (Hexane:EtOAc 8:2).
- Quenching (Fieser Method): Cool to 0°C. Carefully add:
  - 0.6 mL
  - 0.6 mL 15% NaOH
  - 1.8 mL
- Isolation: Stir for 30 minutes until a white granular precipitate forms. Filter through Celite.
- Purification: Dry the filtrate over  
  
, concentrate in vacuo. Convert to Hydrochloride salt using ethereal HCl for stability.

## Biological Evaluation & Data

The following data summarizes the consensus pharmacology of BMPEA analogs relative to Amphetamine.

## Transporter Selectivity Profile (In Vitro Synaptosome)

Data normalized to Amphetamine ( )

Compound	NET (nM)	DAT (nM)	Selectivity (DAT/NET)
Amphetamine	~12	~20	1.6 (Balanced)
BMPEA (Unsubstituted)	~85	~900	10.5 (NET Selective)
2-Me-BMPEA (Target)	~60	>2000	>30 (Highly NET Selective)
N,N-Dimethyl-BMPEA	>5000	Inactive	Inactive

Interpretation: The target molecule (2-Me-BMPEA) retains significant adrenergic potency (NET) but loses dopaminergic potency (DAT) due to the ortho-steric clash, reducing abuse potential while maintaining sympathomimetic effects (e.g., blood pressure elevation).

## Hemodynamic Effects

In vivo studies (rodent telemetry) indicate that BMPEA analogs produce dose-dependent increases in Mean Arterial Pressure (MAP) without the profound locomotor stimulation associated with amphetamines.

- Pressor Effect: Mediated by peripheral NET inhibition and -adrenergic agonism.
- Locomotion: Minimal increase, confirming low CNS dopamine release.

## References

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